

Pcsk9-IN-17: A Potent Inhibitor for Cholesterol Metabolism Research

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Compound of Interest

Compound Name: *Pcsk9-IN-17*

Cat. No.: *B12397380*

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For researchers, scientists, and drug development professionals, **Pcsk9-IN-17** presents a valuable tool for investigating the role of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in cholesterol homeostasis. This small molecule inhibitor is designed for in vitro and in vivo studies related to cardiovascular disease and lipid metabolism.

Pcsk9-IN-17 is available from various chemical suppliers for research purposes. While pricing may vary, it is typically offered in quantities ranging from milligrams to larger custom amounts. Researchers are advised to request quotes from suppliers for the most accurate and up-to-date purchasing information.

Physicochemical Properties and Supplier Information

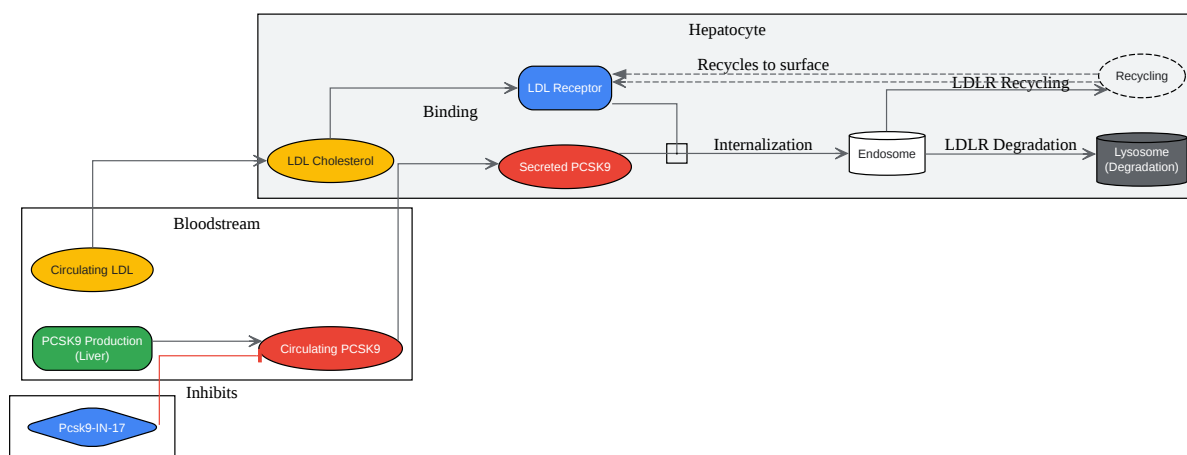
Property	Value	Reference
Chemical Name	Pcsk9-IN-17	
CAS Number	2455424-72-1	[1][2]
Molecular Formula	C ₁₆ H ₁₉ N ₅ OS	[1]
Molecular Weight	329.42 g/mol	[1]
Purity	>98%	[2]
Known Suppliers	MedchemExpress, Caltag Medsystems	[1][2]
Associated Patent	WO2020150474A1 (Compound 105)	[1]

Mechanism of Action

Pcsk9-IN-17 functions by inhibiting the activity of PCSK9. PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. It binds to the LDL receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR. By inhibiting PCSK9, **Pcsk9-IN-17** prevents the degradation of LDLRs, thereby increasing the number of LDLRs available to clear LDL cholesterol from the circulation. This ultimately results in lower levels of LDL cholesterol.

Signaling Pathway

The interaction between PCSK9 and the LDL receptor is a key regulatory point in cholesterol metabolism. The following diagram illustrates this pathway and the inhibitory action of **Pcsk9-IN-17**.



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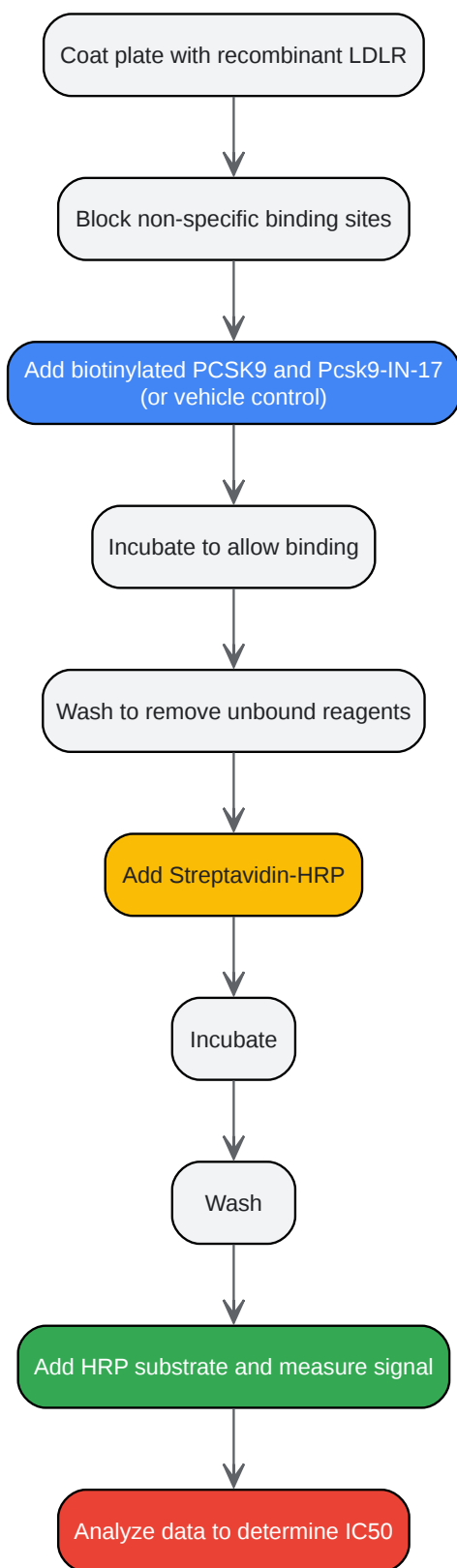
PCSK9 signaling pathway and inhibition by **Pcsk9-IN-17**.

Experimental Protocols

While specific protocols for **Pcsk9-IN-17** are detailed within patent literature (WO2020150474A1), the following are general experimental workflows for evaluating PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay

This assay is designed to measure the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDL receptor.



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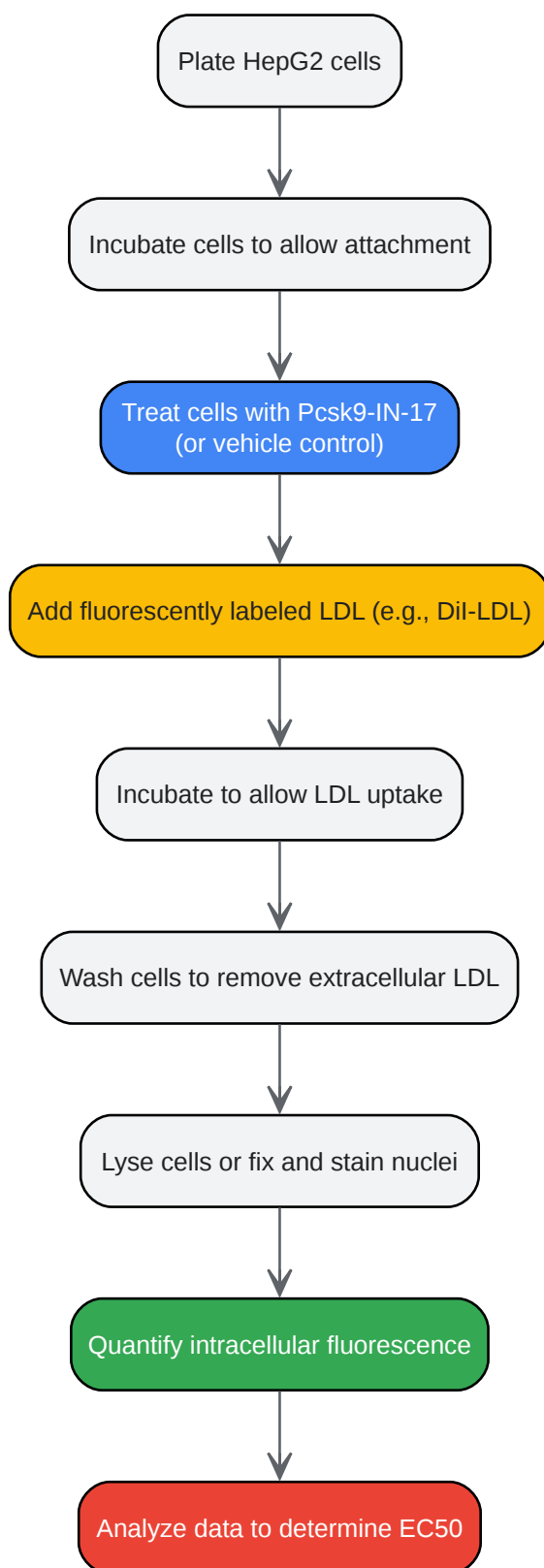
Workflow for an in vitro PCSK9-LDLR binding assay.

Methodology:

- **Coating:** Coat a high-binding 96-well plate with recombinant human LDL receptor protein overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
- **Competition:** Add a constant concentration of biotinylated human PCSK9 protein along with varying concentrations of **Pcsk9-IN-17** (or vehicle control) to the wells.
- **Incubation:** Incubate the plate for 1-2 hours at room temperature to allow for the binding of PCSK9 to the immobilized LDLR.
- **Washing:** Wash the plate to remove unbound PCSK9 and inhibitor.
- **Detection:** Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
- **Signal Development:** After another wash step, add an HRP substrate (e.g., TMB) and stop the reaction with a stop solution.
- **Data Analysis:** Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC₅₀) of **Pcsk9-IN-17**.

Cellular LDL Uptake Assay

This assay assesses the functional effect of the inhibitor on the ability of liver cells to take up LDL cholesterol.



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Workflow for a cellular LDL uptake assay.

Methodology:

- **Cell Culture:** Plate a human hepatocyte cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **Pcsk9-IN-17** or a vehicle control for a predetermined amount of time (e.g., 24 hours).
- **LDL Incubation:** Add a fluorescently labeled LDL (e.g., Dil-LDL) to the cell culture medium and incubate for 4-6 hours to allow for cellular uptake.
- **Washing:** Gently wash the cells with PBS to remove any extracellular Dil-LDL.
- **Quantification:** Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, cells can be fixed, and nuclei stained (e.g., with DAPI) for visualization and quantification of LDL uptake by high-content imaging.
- **Data Analysis:** Normalize the fluorescence signal to the cell number (if applicable) and calculate the half-maximal effective concentration (EC50) of **Pcsk9-IN-17**.

Quantitative Data

Specific quantitative data, such as IC50 and EC50 values for **Pcsk9-IN-17**, are typically found within the associated patent literature. Researchers are encouraged to consult patent WO2020150474A1 for detailed biological data on compound 105. For comparative purposes, other small molecule PCSK9 inhibitors have been reported with IC50 values in the low micromolar to nanomolar range.

Conclusion

Pcsk9-IN-17 is a key research tool for scientists investigating the PCSK9 pathway and its role in cholesterol metabolism. The provided information on its properties, mechanism of action, and general experimental protocols serves as a starting point for designing and conducting robust in vitro and in vivo studies. For detailed experimental procedures and specific biological activity data, consulting the primary patent literature is highly recommended.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
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